REACTION_CXSMILES
|
CN(C)C=[N:4][C:5]1[S:6][C:7]([CH:13]=[O:14])=[C:8]([Cl:12])[C:9]=1[C:10]#[N:11].C(O)=O>O>[NH2:4][C:5]1[S:6][C:7]([CH:13]=[O:14])=[C:8]([Cl:12])[C:9]=1[C:10]#[N:11]
|
Name
|
N,N-dimethyl-N'-(4-chloro-3-cyano-5-formylthien-2-yl)-formamidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=NC=1SC(=C(C1C#N)Cl)C=O)C
|
Name
|
200
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
are heated at the boil for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the product is filtered off under suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=C(C1C#N)Cl)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |